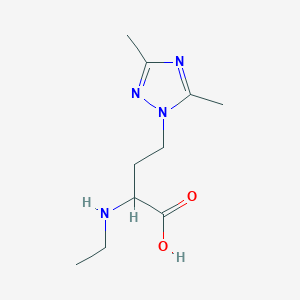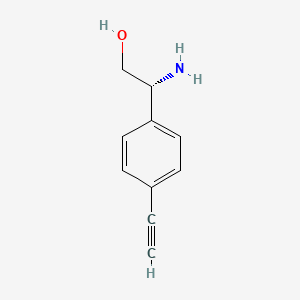
(r)-2-Amino-2-(4-ethynylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both an amino group and an ethynyl group on the phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the addition of the chiral amine to the aldehyde under controlled conditions to form the desired product. This reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitriles, while reduction of the ethynyl group may yield alkanes.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for biologically active compounds.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL: The enantiomer of the compound, which may have different biological activity.
4-ETHYNYLANILINE: A simpler compound with similar functional groups but lacking the chiral center.
2-AMINO-2-PHENYLETHANOL: A related compound without the ethynyl group.
Uniqueness
(2R)-2-AMINO-2-(4-ETHYNYLPHENYL)ETHAN-1-OL is unique due to the combination of its chiral center and the presence of both an amino group and an ethynyl group. This makes it a valuable intermediate for the synthesis of more complex and potentially biologically active molecules.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h1,3-6,10,12H,7,11H2/t10-/m0/s1 |
Clave InChI |
ZFUAFGQLPHGVEQ-JTQLQIEISA-N |
SMILES isomérico |
C#CC1=CC=C(C=C1)[C@H](CO)N |
SMILES canónico |
C#CC1=CC=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


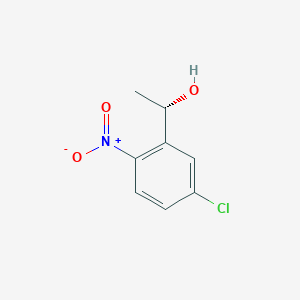
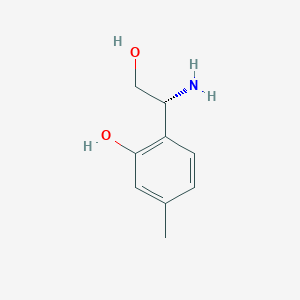
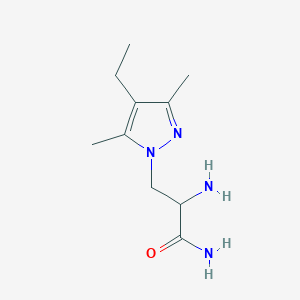

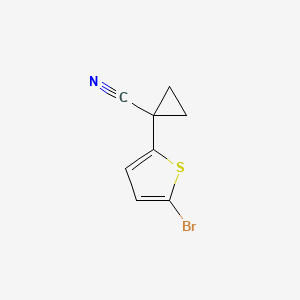
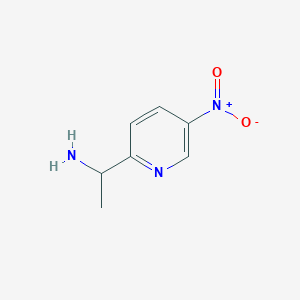
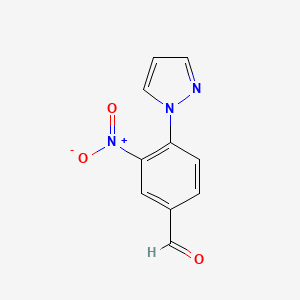
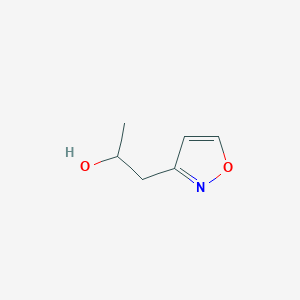
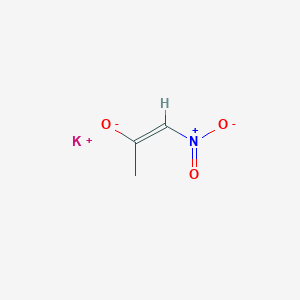
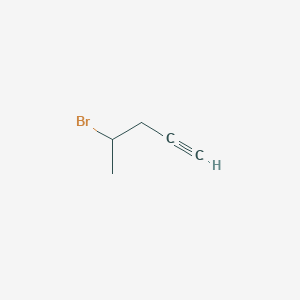

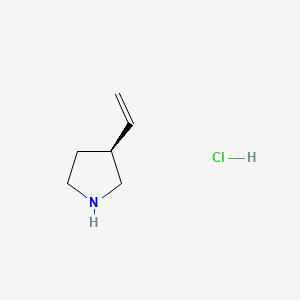
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
